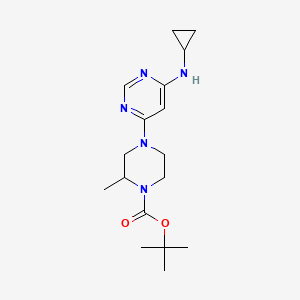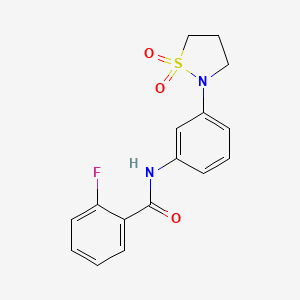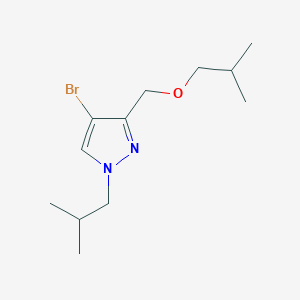
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C12H20BrN2O. It is commonly used in scientific research for its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has a variety of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve memory and cognitive function in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Future Directions
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine its effectiveness in different types of cancer and to develop new treatment strategies based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and to develop new compounds based on its structure for potential therapeutic use.
Synthesis Methods
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol and sodium borohydride. This process results in the reduction of the nitro group to an amine group and the formation of the desired compound.
Scientific Research Applications
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been found to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJSVHUVPJYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)

![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
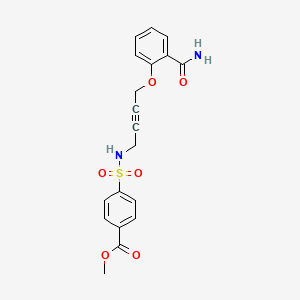
![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)
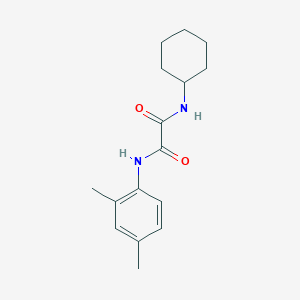
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
